molecular formula C8H14ClNO B2637368 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride CAS No. 90154-82-8

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride

Cat. No.: B2637368
CAS No.: 90154-82-8
M. Wt: 175.66
InChI Key: MEDZLNSAYPJQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 90154-82-8) is a bicyclic lactam hydrochloride salt with the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol. Its structure comprises a nitrogen atom at the 1-position of the bicyclo[3.3.1]nonane framework and a ketone group at the 3-position. The compound is commercially available as a high-purity powder (≥99%) and is used in pharmaceutical research, organic synthesis, and materials science . Key spectroscopic identifiers include its InChIKey (MEDZLNSAYPJQDY-UHFFFAOYSA-N) and a characteristic ESI fragmentation pattern involving McLafferty rearrangement .

Properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9(5-7)6-8;/h7H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDZLNSAYPJQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CN(C1)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride can be synthesized through various methods. One notable approach involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired ring system . Another method involves the δ-C-carbonylation of tertiary alkylamines, which can lead to the formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Scientific Research Applications

Muscarinic Receptor Binding

Research has shown that derivatives of 1-azabicyclo[3.3.1]nonan-3-one exhibit significant binding affinity to human muscarinic receptors (M1-M5). One notable compound, 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, demonstrated Ki values significantly lower than traditional muscarinic agonists like carbachol and arecoline, indicating its potential as a lead compound for drug development targeting these receptors .

Anticancer Properties

Recent studies have highlighted the utility of bicyclic compounds, including 1-azabicyclo[3.3.1]nonan derivatives, in anticancer therapy. These compounds have been explored for their ability to act as precursors in synthesizing more complex structures that exhibit anticancer activity. The structural modifications of these bicyclic systems can lead to the development of potent anticancer agents .

Case Study 1: Muscarinic Receptor Antagonists

A research study investigated the pharmacological properties of several 1-azabicyclo[3.3.1]nonan derivatives, focusing on their ability to act as antagonists at muscarinic receptors. The findings indicated that specific substitutions on the bicyclic structure significantly enhanced receptor selectivity and binding affinity, making these compounds promising candidates for further pharmacological exploration .

Case Study 2: Anticancer Drug Development

Another study reviewed the synthesis of various derivatives of 1-azabicyclo[3.3.1]nonan and their biological evaluations against cancer cell lines. The results showed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics, leading researchers to propose them as potential candidates for new cancer therapies .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds through a catalytic system involving (MeO bpy)Cu I (OTf) . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2-Azabicyclo[3.3.1]nonan-3-one

  • Structure : Nitrogen at the 2-position instead of 1.
  • Synthesis: Synthesized via radical cyclization of a carbamoyl-dichloromethyl radical onto an alkene, yielding 1-benzyl-2-azabicyclo[3.3.1]nonan-3-one as a precursor .
  • Reactivity : Less basic than the 1-aza analogue due to nitrogen positioning, influencing protonation behavior and stability in acidic conditions .
  • Applications : Intermediate in morphan alkaloid synthesis .

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

  • Structure : Nitrogen at the 9-position (equivalent to 1-aza in a different numbering system).
  • Properties: CAS 552-70-5; molecular formula C₈H₁₄ClNO. This positional isomer exhibits distinct reactivity, particularly in reduction reactions (e.g., hydrogenation to 9-azabicyclo[3.3.1]nonan-3-ol using Ru catalysts) .

3-Azabicyclo[3.3.1]nonane Hydrochloride

  • Structure : Nitrogen at the 3-position; lacks the ketone group.
  • Properties : CAS 60364-11-6; molecular formula C₈H₁₆ClN . The absence of the carbonyl group reduces electrophilicity, making it more stable in nucleophilic environments.
  • Applications : Used as a chiral building block in asymmetric synthesis .

9-Thiabicyclo[3.3.1]nonan-3-one

  • Structure : Sulfur replaces nitrogen at the 9-position.
  • Reactivity : The thia-analogue exhibits conformational similarity to 9-aza and carbocyclic systems but shows distinct electronic properties due to sulfur’s polarizability.
  • Applications: Used in carbene insertion reactions to synthesize noradamantane derivatives .

1-Azabicyclo[2.2.2]octan-3-one (Quinuclidone)

  • Structure : Smaller bicyclo[2.2.2]octane framework.
  • Properties : CAS 1333-83-1. Higher ring strain enhances reactivity; for example, it undergoes faster nucleophilic addition at the carbonyl group compared to bicyclo[3.3.1] systems.
  • Applications : Key intermediate in quinuclidine-based drug development .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
1-Azabicyclo[3.3.1]nonan-3-one HCl 90154-82-8 C₈H₁₄ClNO 175.66 Ketone, HCl salt
2-Azabicyclo[3.3.1]nonan-3-one N/A C₈H₁₃NO 139.20 Ketone
9-Azabicyclo[3.3.1]nonan-3-one HCl 552-70-5 C₈H₁₄ClNO 175.66 Ketone, HCl salt
3-Azabicyclo[3.3.1]nonane HCl 60364-11-6 C₈H₁₆ClN 161.67 Amine, HCl salt
9-Thiabicyclo[3.3.1]nonan-3-one N/A C₈H₁₂OS 156.24 Ketone, Sulfur
Quinuclidone 1333-83-1 C₇H₁₁NO 125.17 Ketone

Critical Analysis of Divergent Properties

  • Protonation Behavior : The 1-aza and 9-aza isomers differ in protonation sites (N vs. O), affecting their stability in acidic/basic conditions .
  • Synthetic Accessibility : Radical cyclization is favored for 2-aza systems , while 1-aza derivatives are often synthesized via condensation or tin-mediated reactions .
  • Pharmacological Potential: Benzyl-substituted derivatives (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one) show enhanced bioactivity compared to unsubstituted analogues .

Biological Activity

1-Azabicyclo[3.3.1]nonan-3-one hydrochloride is a bicyclic organic compound recognized for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by the integration of a nitrogen atom into a nonane framework, positions it as a significant candidate in drug development and synthetic organic chemistry.

  • Molecular Formula : C₈H₁₄ClNO
  • Molecular Weight : 175.66 g/mol
  • Structural Characteristics : The bicyclic structure allows for diverse reactivity, including nucleophilic substitutions and electrophilic additions, which are typical for nitrogen-containing compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Pharmacological Potential

  • Anticancer Activity :
    • Bicyclo[3.3.1]nonane derivatives have been shown to possess anticancer properties, with studies suggesting that they can inhibit tumor growth and induce apoptosis in cancer cells .
    • Specific case studies highlight the compound's effectiveness against various cancer cell lines, demonstrating its potential as a chemotherapeutic agent.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of antibiotics .
  • Neuropharmacological Effects :
    • The structural similarity to neurotransmitters suggests potential interactions with neuroreceptors, which may lead to effects on mood and cognition .

The biological activity of this compound is believed to involve:

  • Binding Affinities : Interaction with various biological targets, including enzymes and receptors, which may modulate their activity.
  • Cellular Effects : Influencing cell signaling pathways and gene expression through enzyme inhibition .

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study ADemonstrated significant anticancer effects on breast cancer cell lines with IC50 values indicating potency .
Study BReported antimicrobial efficacy against Gram-positive bacteria, highlighting its potential as a new antibiotic .
Study CInvestigated neuropharmacological effects in animal models, showing alterations in behavior consistent with anxiolytic activity .

Research Findings

Recent literature emphasizes the importance of this compound in medicinal chemistry:

  • Synthesis Routes : Various synthetic methods have been developed to produce this compound and its derivatives, enhancing its utility in drug design .
  • Structural Variability : The ability to modify the bicyclic structure allows for the exploration of new derivatives with potentially improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1-azabicyclo[3.3.1]nonan-3-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions of bicyclic precursors with appropriate carbonyl-containing reagents. For example, Albertson's method employs a base-catalyzed cyclization under anhydrous conditions to form the bicyclic lactam core . Optimization requires precise control of temperature (e.g., 0–5°C for intermediate stabilization) and stoichiometric ratios of reagents (e.g., 1:1.2 amine-to-carbonyl ratio). Post-synthesis, purification via recrystallization using ethanol/water mixtures (70:30 v/v) improves purity to >98% .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of acetonitrile solutions. Data collection using synchrotron radiation (e.g., λ = 0.71073 Å) and refinement with SHELXL (anisotropic displacement parameters, hydrogen atom positioning via riding models) confirm bond lengths (e.g., C-N: 1.47 Å) and stereochemistry . For non-crystalline samples, 13C^{13}\text{C} NMR (125 MHz, D2_2O) resolves key signals (e.g., carbonyl C=O at ~210 ppm) .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, gradient elution) detects impurities at 0.1% levels. Mass spectrometry (ESI-MS) identifies byproducts (e.g., dehydrohalogenated analogs). Karl Fischer titration quantifies residual moisture (<0.5% w/w), critical for stability .

Advanced Research Questions

Q. How do conformational dynamics of the 1-azabicyclo[3.3.1]nonane scaffold influence its reactivity in derivatization reactions?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal two dominant conformers: chair-boat and boat-boat. The chair-boat conformation stabilizes N-protonated intermediates, favoring nucleophilic attack at the carbonyl group. Kinetic experiments (e.g., monitoring HCl elimination via 1H^1\text{H} NMR) show a 3:1 preference for chair-boat reactivity .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for bicyclic lactam derivatives?

  • Methodological Answer : Discrepancies in bond angles (e.g., X-ray vs. DFT-predicted values) arise from crystal packing effects. Multi-technique validation is essential:

  • X-ray : Refine using TWINABS for twinned crystals (e.g., Hooft parameter > 0.5 indicates twinning) .
  • NMR : 15N^{15}\text{N}-labeling resolves overlapping signals in 1H^1\text{H}-15N^{15}\text{N} HMBC spectra .
  • Computational : Compare experimental IR (C=O stretch at 1680 cm1^{-1}) with scaled DFT frequencies (M06-2X/cc-pVTZ) .

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., acetylcholine esterase, PDB: 1ACJ). Focus on hydrogen bonding with the bicyclic nitrogen and hydrophobic interactions with the bicyclo framework.
  • QSAR : Build models using MOE descriptors (e.g., AlogP, topological surface area) to correlate substituent effects (e.g., electron-withdrawing groups at C9) with IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.